molecular formula C25H30ClI2NO3 B12424115 Amiodarone-d10hydrochloride

Amiodarone-d10hydrochloride

Cat. No.: B12424115
M. Wt: 691.8 g/mol
InChI Key: ITPDYQOUSLNIHG-XYDKDKLNSA-N
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Description

Amiodarone-d10 hydrochloride is a deuterium-labeled analog of amiodarone hydrochloride, a class III antiarrhythmic agent. This stable isotope-labeled compound (CAS: 1261393-77-4) is primarily used in pharmacological research as an internal standard for quantitative analysis via mass spectrometry. Its molecular formula is C₂₅H₁₉D₁₀I₂NO₃·HCl, with a molecular weight of 656.37 g/mol . Amiodarone-d10 hydrochloride retains the core pharmacological activity of its parent compound, including inhibition of ATP-sensitive potassium channels (IC₅₀: 19.1 μM for amiodarone) and modulation of voltage-gated sodium channels . It is characterized by a purity >98% and is available in research-grade quantities (1–50 mg) .

Properties

Molecular Formula

C25H30ClI2NO3

Molecular Weight

691.8 g/mol

IUPAC Name

[4-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride

InChI

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,3D3,5D2,6D2;

InChI Key

ITPDYQOUSLNIHG-XYDKDKLNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amiodarone-d10 hydrochloride involves the incorporation of deuterium atoms into the amiodarone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated benzofuran and proceed with the standard synthetic route for amiodarone, which includes multiple steps such as halogenation, etherification, and amination .

Industrial Production Methods

Industrial production of amiodarone-d10 hydrochloride follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

Amiodarone-d10 hydrochloride undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsMajor Product
H₂O₂Acidic/neutral mediumHydroxylated derivatives (e.g., -OH)
KMnO₄Alkaline mediumKetone or carboxylic acid derivatives

Example :

  • Oxidation of the benzofuran moiety produces hydroxylated intermediates, critical for metabolite studies.

Reduction Reactions

Reductive pathways are employed to modify functional groups:

Reducing AgentConditionsMajor Product
NaBH₄EtOH, RTAlcohols (deuterated)
LiAlH₄Dry etherAmines (deuterated)

Application :

  • Reduction of ketone groups generates deuterated alcohols for isotopic tracing.

Substitution Reactions

Halogenation and nucleophilic substitutions are prominent :

Reaction TypeReagents/ConditionsMajor Product
Electrophilic IodinationI₂, Cs₂CO₃, ethanol, reflux3,5-Diiodo derivatives
Nucleophilic SubstitutionNaN₃, DMF, 60°CAzide-functionalized analogs

Note :

  • Iodination at the 3,5-positions is critical for biological activity .

Metabolic Reactions

In biological systems, Amiodarone-d10 hydrochloride undergoes phase I and II metabolism :

PhaseEnzymes/PathwaysMajor Metabolites
ICYP3A4-mediated oxidationDesethylamiodarone-d10 (DEA-d10)
IIGlucuronidation (UGT enzymes)Glucuronide conjugates

Key Findings :

  • DEA-d10 retains pharmacological activity and contributes to long tissue retention (half-life: 25–100 days) .

  • Deuterium labeling slows metabolic degradation, enhancing pharmacokinetic studies.

Stability and Degradation

Under extreme conditions, degradation occurs via:

  • Hydrolysis : Acidic/basic conditions cleave the ether linkage.

  • Thermal Decomposition : >200°C leads to iodine release and benzofuran breakdown.

Scientific Research Applications

Amiodarone-d10 hydrochloride is extensively used in scientific research for various applications:

Mechanism of Action

Amiodarone-d10 hydrochloride exerts its effects by blocking potassium channels, which prolongs the repolarization phase of the cardiac action potential. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also exhibits properties of other antiarrhythmic classes, including sodium channel blockade, beta-adrenergic blockade, and calcium channel blockade. These combined effects contribute to its efficacy in treating various types of cardiac arrhythmias .

Comparison with Similar Compounds

Research Findings and Limitations

  • Efficacy in Arrhythmia Models: Amiodarone-d10 demonstrates equivalent ion channel blockade to the parent compound in vitro but lacks in vivo efficacy data due to its non-therapeutic design .
  • Cost and Accessibility: Deuterated compounds are 10–20× more expensive than non-deuterated versions (e.g., amiodarone-d10 at ~$500/mg vs. amiodarone HCl at \sim$50/mg), limiting their use to well-funded laboratories .

Biological Activity

Amiodarone-d10 hydrochloride is a deuterated form of amiodarone, a well-known class III antiarrhythmic drug. This compound exhibits significant biological activity, particularly in the modulation of ion channels in cardiac cells, which is crucial for its therapeutic effects.

Target of Action
Amiodarone-d10 primarily targets the ATP-sensitive potassium channel , influencing cardiac action potentials and arrhythmias.

Mode of Action
As a class III antiarrhythmic agent, it prolongs the action potential duration (APD) by inhibiting potassium currents during the repolarization phase of the cardiac cycle. This mechanism helps to stabilize heart rhythms and prevent arrhythmias.

Pharmacokinetics
The pharmacokinetics of amiodarone-d10 are complex, characterized by extensive tissue accumulation and a long half-life (50-60 days). This prolonged presence in the body can lead to variable effects on cardiac excitability and conductivity.

Amiodarone-d10 hydrochloride impacts various biochemical pathways:

  • Ion Channel Modulation : It blocks sodium (Na+), calcium (Ca2+), and potassium (K+) channels, which affects both depolarization and repolarization phases of cardiac action potentials.
  • Cellular Effects : In cardiac cells, this compound influences cellular functions by altering ion fluxes, which can lead to changes in contractility and excitability.

Research Applications

Amiodarone-d10 hydrochloride has several applications in scientific research:

  • Pharmacokinetic Studies : The deuterium labeling allows for precise tracking of drug metabolism and distribution.
  • Metabolic Pathway Analysis : It aids in understanding metabolic pathways and identifying metabolites formed during drug metabolism.
  • Drug Interaction Studies : Researchers utilize it to investigate interactions with other drugs, providing insights into potential drug-drug interactions.

Case Studies

A notable case study highlighted the adverse effects associated with amiodarone treatment. A 73-year-old female patient developed multi-organ toxicity after chronic administration of amiodarone. Symptoms included gastrointestinal distress and abnormal liver and thyroid function tests. Imaging revealed lung and liver changes indicative of amiodarone toxicity. After discontinuing amiodarone, her symptoms improved significantly, demonstrating the importance of monitoring for potential side effects during treatment .

Stability and Degradation Studies

Stability studies have shown that amiodarone hydrochloride can degrade under various conditions. For instance:

  • Exposure to acidic or alkaline conditions resulted in over 20% degradation.
  • The formation of impurities was noted when subjected to heat or humidity.
    These findings underscore the importance of stability testing for ensuring the efficacy and safety of pharmaceutical formulations containing amiodarone .

Summary Table of Biological Activities

Activity Description
Ion Channel Blocking Inhibits Na+, Ca2+, and K+ channels; stabilizes cardiac action potentials
Antiarrhythmic Properties Prolongs APD; reduces frequency of arrhythmias
Tissue Accumulation Long half-life leading to prolonged effects; potential for toxicity
Research Applications Used in pharmacokinetic studies, metabolic pathway analysis, drug interaction studies

Q & A

Q. How should researchers design studies to evaluate the pro-arrhythmic risks of Amiodarone-d10 in preclinical models?

  • Methodological Answer :
  • In Vivo Models : Use Langendorff-perfused hearts or telemetry-instrumented animals for ECG monitoring (QT interval prolongation).
  • In Silico : Apply cardiac action potential models (e.g., O’Hara-Rudy dynamic) to simulate hERG blockade.
  • Biomarkers : Measure serum thyroid hormone levels (T3/T4) to assess off-target toxicity .

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